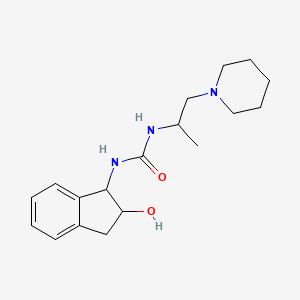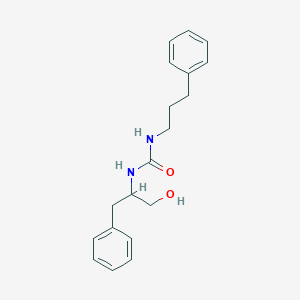
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea, also known as Compound X, is a novel urea-based compound that has been the subject of scientific research in recent years. This compound has shown promising results in various studies, particularly in the field of cancer research, due to its potential as a targeted therapy agent. In
Mecanismo De Acción
The mechanism of action of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. Specifically, this compound X has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting this enzyme, this compound X may induce DNA damage and cell death in cancer cells. Additionally, this compound X has been shown to inhibit the activity of another enzyme, glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound X have been studied in various in vitro and in vivo models. In cancer cell lines, this compound X has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In animal models, this compound X has been shown to inhibit tumor growth and metastasis, as well as improve survival rates. Additionally, this compound X has been shown to have minimal toxicity in normal cells and tissues, suggesting that it may have a favorable safety profile for use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X in lab experiments is its potential as a targeted therapy agent for cancer. Due to its selective cytotoxic effect on cancer cells, this compound X may have fewer side effects than traditional chemotherapy drugs, which often target both cancer and normal cells. Additionally, this compound X has been shown to have minimal toxicity in normal cells and tissues, making it a potentially safer option for cancer therapy.
One limitation of using this compound X in lab experiments is its relatively new status as a research compound. As such, there is still much to be learned about its mechanism of action, efficacy, and safety profile. Additionally, the synthesis of this compound X is a multi-step process that may be challenging for some researchers to replicate.
Direcciones Futuras
There are several future directions for further research on 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound X and its potential as a targeted therapy agent for cancer. Other future directions may include investigating the efficacy of this compound X in combination with other cancer therapies, as well as exploring its potential for use in other diseases or conditions. Overall, the promising results of this compound X in scientific research suggest that it may have a bright future as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X involves a multi-step process that starts with the reaction between 2,3-dihydro-1H-indene-2-carboxylic acid and 1,1'-carbonyldiimidazole to form the corresponding imidazolide. This intermediate is then reacted with 1-(2-aminoethyl)piperidine to yield the desired compound, this compound X. The synthesis of this compound X has been reported in several scientific journals, with slight variations in the reaction conditions and starting materials used.
Aplicaciones Científicas De Investigación
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea X has been the focus of several scientific studies due to its potential as a targeted therapy agent for cancer. In particular, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound X has been shown to induce apoptosis (cell death) in cancer cells, while sparing normal cells. These findings suggest that this compound X may have a selective cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13(12-21-9-5-2-6-10-21)19-18(23)20-17-15-8-4-3-7-14(15)11-16(17)22/h3-4,7-8,13,16-17,22H,2,5-6,9-12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJIWDIBQZOABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)NC(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B6639451.png)
![[4-(2-Ethoxyphenyl)piperazin-1-yl]-(1-hydroxycyclopentyl)methanone](/img/structure/B6639455.png)
![N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6639459.png)



![1-[(5-Bromofuran-2-yl)methyl-methylamino]-3-phenoxypropan-2-ol](/img/structure/B6639483.png)

![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B6639506.png)
![3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B6639511.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea](/img/structure/B6639516.png)
![3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639518.png)
![1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639525.png)
![N-cyclopropyl-2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B6639527.png)